molecular formula C17H11ClF7NO2 B11559751 4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11559751
M. Wt: 429.7 g/mol
InChI Key: CYFFTDVXRPMTAM-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide is a complex organic compound that features a benzamide core with multiple halogenated substituents. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a precursor compound in a nonchlorinated organic solvent. The reaction is carried out at temperatures ranging from 20°C to 60°C, ensuring that the reaction temperature does not exceed 70°C . The intermediate product is then further reacted with p-toluenesulfonic acid in a polar solvent at temperatures from 40°C up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogenated substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Hydrolysis reactions typically require acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the replacement of halogen atoms with other functional groups, while oxidation and reduction can modify the oxidation state of the compound.

Scientific Research Applications

4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide include:

Uniqueness

What sets this compound apart is its combination of multiple halogenated substituents, which confer unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.

Properties

Molecular Formula

C17H11ClF7NO2

Molecular Weight

429.7 g/mol

IUPAC Name

4-chloro-N-[2-(2,2,3,3-tetrafluoropropoxy)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C17H11ClF7NO2/c18-11-4-1-9(2-5-11)14(27)26-12-7-10(17(23,24)25)3-6-13(12)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27)

InChI Key

CYFFTDVXRPMTAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(F)(F)F)OCC(C(F)F)(F)F)Cl

Origin of Product

United States

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